molecular formula C6H4BrN3O B066044 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one CAS No. 161836-12-0

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Cat. No. B066044
M. Wt: 214.02 g/mol
InChI Key: LACRAZSEDWFGFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one were not found, similar compounds have been synthesized using various methods. For instance, a series of imidazo[1,2-a]pyridines were synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another compound, (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, was regioselectively obtained by the Heck reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has a molecular weight of 214.02 g/mol. Additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Heterocyclic Building Blocks

“7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one” is used as a heterocyclic building block in chemistry . These building blocks are essential for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other chemical industries .

GABA A Receptor Modulators

Imidazopyridine derivatives, which include “7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one”, are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which could have potential applications in treating conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

Some imidazopyridine derivatives have been found to act as proton pump inhibitors . These drugs are used to reduce the production of stomach acid, which can be useful in treating conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibitors

Imidazopyridine derivatives can also act as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens. Inhibiting this enzyme can be useful in treating estrogen-sensitive cancers, like some forms of breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazopyridine derivatives have been developed as NSAIDs . These drugs are commonly used to reduce inflammation and pain .

Anticancer Agents

In A549 lung cancer cells, certain compounds related to “7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one” have shown significant proliferation inhibitions . This suggests that these compounds could potentially be developed into anticancer drugs .

Antiviral Drugs

Derivatives of the fused imidazopyridine ring system, which includes “7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one”, have a broad range of pharmaceutical applications, including as antiviral drugs .

Immunomodulatory Agents

Imidazopyridine derivatives can also act as immunomodulatory agents . These drugs can modify the immune response or the functioning of the immune system, which can be useful in treating autoimmune diseases, infections, and in organ transplantation .

Future Directions

While specific future directions for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one were not found, similar compounds have been used to design effective materials with useful electronic properties . They have also been used in the synthesis of various electronic materials .

properties

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRAZSEDWFGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359195
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

CAS RN

161836-12-0
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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